Colibactin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

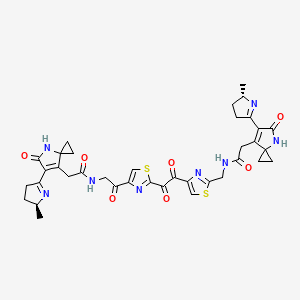

La colibactine est un métabolite génotoxique produit par certaines souches d’Escherichia coli et d’autres entérobactéries. C’est un peptide polykétide qui peut former des liaisons croisées interbrins dans l’ADN, conduisant à des mutations qui sont considérées comme contribuant au développement et à la progression du cancer colorectal . La colibactine est produite par des souches bactériennes contenant un îlot génomique de synthase de polykétide ou un groupe de gènes biosynthétiques clb .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La biosynthèse de la colibactine implique une chaîne d’assemblage complexe de synthases de polykétide et de synthases de peptides non ribosomiques. Le processus commence par la formation de précolibactines, qui sont ensuite modifiées par diverses étapes enzymatiques pour produire la colibactine mature . Les enzymes clés impliquées comprennent les synthases de polykétide, les synthases de peptides non ribosomiques et les enzymes de modification qui introduisent des groupes fonctionnels spécifiques .

Méthodes de Production Industrielle : La production industrielle de la colibactine est difficile en raison de son instabilité et de son faible rendement. Les méthodes actuelles se concentrent sur l’optimisation de l’expression du groupe de gènes clb dans les cultures bactériennes et l’amélioration des processus d’extraction et de purification . Des progrès en biologie synthétique et en génie métabolique sont explorés pour améliorer la production de la colibactine et de ses dérivés .

Analyse Des Réactions Chimiques

Types de Réactions : La colibactine subit plusieurs types de réactions chimiques, notamment :

Alkylation : La colibactine forme des liaisons croisées interbrins d’ADN en alkylant les motifs adénine sur des brins d’ADN opposés.

Cyclisation : La biosynthèse de la colibactine implique des réactions de cyclisation qui forment son cycle spiro-cyclopropane caractéristique.

Réactifs et Conditions Communs : La biosynthèse de la colibactine nécessite des cofacteurs et des conditions spécifiques, notamment :

S-adénosylméthionine : Utilisée dans la formation du cycle spiro-cyclopropane.

Ions cuivre(II) : Essentiels pour certaines étapes enzymatiques de la biosynthèse.

Produits Principaux : Le produit principal de la biosynthèse de la colibactine est la molécule de colibactine mature, qui présente une activité génotoxique en formant des liaisons croisées d’ADN .

4. Applications de la Recherche Scientifique

La colibactine a plusieurs applications de recherche scientifique, notamment :

Recherche sur le Cancer : La colibactine est étudiée pour son rôle dans le développement et la progression du cancer colorectal.

Études du Microbiome : Les bactéries productrices de colibactine sont utilisées pour étudier les interactions entre le microbiome et l’hôte, en particulier dans le contexte de la santé et des maladies intestinales.

Développement de Médicaments : Les connaissances sur la biosynthèse et le mécanisme d’action de la colibactine sont utilisées pour développer de nouveaux agents thérapeutiques ciblant les génotoxines bactériennes.

Applications De Recherche Scientifique

Colibactin has several scientific research applications, including:

Cancer Research: this compound is studied for its role in colorectal cancer development and progression.

Microbiome Studies: this compound-producing bacteria are used to study the interactions between the microbiome and the host, particularly in the context of gut health and disease.

Drug Development: Insights into the biosynthesis and mechanism of action of this compound are being used to develop novel therapeutic agents that target bacterial genotoxins.

Mécanisme D'action

La colibactine exerce ses effets en formant des liaisons croisées interbrins d’ADN, ce qui entraîne des dommages à l’ADN et des mutations . Les cibles moléculaires de la colibactine comprennent les motifs adénine sur des brins d’ADN opposés . La formation de liaisons croisées d’ADN active la voie de signalisation SOS, conduisant à l’induction de prophage et à la modulation des gènes de virulence chez les bactéries pathogènes .

Comparaison Avec Des Composés Similaires

La colibactine est unique parmi les génotoxines bactériennes en raison de sa biosynthèse complexe et de son activité génotoxique puissante. Des composés similaires comprennent :

Cyclomodulines : Une autre classe de génotoxines bactériennes qui induisent des dommages à l’ADN et contribuent au développement du cancer.

4-Éthylphénylsulfate : Une molécule dérivée du microbiome impliquée dans des maladies telles que l’autisme.

La colibactine se démarque par son mécanisme spécifique de formation de liaisons croisées interbrins d’ADN et son rôle dans le cancer colorectal .

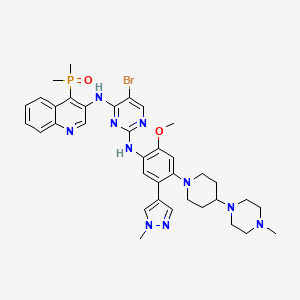

Propriétés

Formule moléculaire |

C37H38N8O7S2 |

|---|---|

Poids moléculaire |

770.9 g/mol |

Nom IUPAC |

2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]-N-[[4-[2-[4-[2-[[2-[6-[(2S)-2-methyl-3,4-dihydro-2H-pyrrol-5-yl]-5-oxo-4-azaspiro[2.4]hept-6-en-7-yl]acetyl]amino]acetyl]-1,3-thiazol-2-yl]-2-oxoacetyl]-1,3-thiazol-2-yl]methyl]acetamide |

InChI |

InChI=1S/C37H38N8O7S2/c1-17-3-5-21(40-17)29-19(36(7-8-36)44-33(29)51)11-26(47)38-13-25(46)23-15-54-35(43-23)32(50)31(49)24-16-53-28(42-24)14-39-27(48)12-20-30(22-6-4-18(2)41-22)34(52)45-37(20)9-10-37/h15-18H,3-14H2,1-2H3,(H,38,47)(H,39,48)(H,44,51)(H,45,52)/t17-,18-/m0/s1 |

Clé InChI |

ZWKHDAZPVITMAI-ROUUACIJSA-N |

SMILES isomérique |

C[C@H]1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=N[C@H](CC8)C |

SMILES canonique |

CC1CCC(=N1)C2=C(C3(CC3)NC2=O)CC(=O)NCC4=NC(=CS4)C(=O)C(=O)C5=NC(=CS5)C(=O)CNC(=O)CC6=C(C(=O)NC67CC7)C8=NC(CC8)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)

![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)